Ethyl 2-methyl-5-nitrophenylacetic acid

CAS No.:

Cat. No.: VC18229119

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO4 |

|---|---|

| Molecular Weight | 223.22 g/mol |

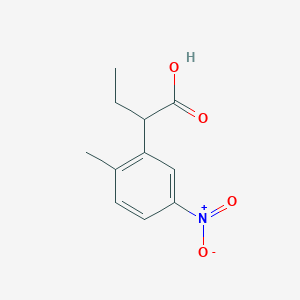

| IUPAC Name | 2-(2-methyl-5-nitrophenyl)butanoic acid |

| Standard InChI | InChI=1S/C11H13NO4/c1-3-9(11(13)14)10-6-8(12(15)16)5-4-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) |

| Standard InChI Key | HPUHCZPTNPQBCS-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=C(C=CC(=C1)[N+](=O)[O-])C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-methyl-5-nitrophenylacetic acid belongs to the class of nitro-substituted phenylacetic acid derivatives. Its IUPAC name derives from the phenyl ring substituted with methyl and nitro groups, coupled with an acetic acid moiety esterified with ethanol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1261500-59-7 | |

| Molecular Formula | ||

| Molecular Weight | 223.23 g/mol | |

| Purity | ≥98% | |

| Related Acid Form (CAS) | 37777-81-4 () |

The compound’s structure (Fig. 1) features a nitro group (-NO) at the 5-position and a methyl group (-CH) at the 2-position of the phenyl ring, with an ethyl ester (-COOCHCH) replacing the carboxylic acid proton. This esterification enhances solubility in organic solvents compared to its acidic counterpart .

Synthesis and Manufacturing Processes

Nitration of Phenylacetic Acid Derivatives

The synthesis of nitro-substituted phenylacetic acids typically involves nitration of precursor aromatic compounds. A patent by CN101486654A details the nitration of 2-methylphenylacetic acid using a mixture of nitric acid () and acetic anhydride () in dichloromethane () at controlled temperatures (-10°C to 10°C) . While this method targets the 3-nitro isomer, analogous strategies may apply to the 5-nitro derivative by modifying reaction conditions or starting materials.

Key Reaction Parameters

Esterification of the Carboxylic Acid

The ethyl ester is likely synthesized via acid-catalyzed esterification of 2-methyl-5-nitrophenylacetic acid (CAS: 37777-81-4) with ethanol ():

This step enhances the compound’s stability and compatibility with non-polar reaction media .

Physicochemical Properties

Thermal and Spectral Characteristics

While direct data for the ethyl ester is limited, its precursor acid (CAS: 37777-81-4) exhibits:

The ester’s lower polarity likely reduces its melting point compared to the acid. Infrared (IR) spectroscopy of analogous compounds reveals peaks at 1718 cm (C=O stretch) and 1525 cm (asymmetric NO stretch) .

Solubility and Stability

The ethyl ester’s solubility in organic solvents (e.g., dichloromethane, ethyl acetate) facilitates its use in coupling reactions. Stability data recommend storage in dry, sealed containers at room temperature to prevent hydrolysis .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 2-methyl-5-nitrophenylacetic acid serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The nitro group can be reduced to an amine (-NH), enabling further functionalization .

Material Science

The compound’s aromatic nitro group participates in Suzuki-Miyaura cross-coupling reactions, forming biaryl structures used in organic electronics and liquid crystals .

Analytical and Synthetic Chemistry

As a high-purity standard (≥98%), it aids in method development for chromatography and spectroscopy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume